Bienvenue dans la boutique en ligne BenchChem!

2-amino-2-(3-nitrophenyl)acetic Acid

PARP1 inhibition nitrophenyl positional isomerism anticancer drug discovery

Select meta-nitrophenylglycine for medicinal chemistry: meta-nitro confers 156-fold PARP1 potency advantage over para analog, CA2 Ki=6.3 nM vs mM for ortho. Positional isomerism critically dictates bioactivity. For CA2/APN/PARP1 inhibitor programs and AHAS-targeted agrochemical development requiring correct nitro positioning. Strictly R&D use only.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 30077-08-8
Cat. No. B1598705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(3-nitrophenyl)acetic Acid
CAS30077-08-8
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
InChIInChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)
InChIKeyRJMYTHGQVJWWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-nitrophenyl)acetic Acid (CAS 30077-08-8) Sourcing Guide for Research Applications


2-Amino-2-(3-nitrophenyl)acetic acid (CAS 30077-08-8), also designated as DL-m-nitrophenylglycine or m-nitro-D,L-phenylglycine, is a non-proteinogenic α-amino acid derivative belonging to the nitrophenylglycine class [1]. Characterized by a 3-nitrophenyl substituent at the α-carbon of the glycine backbone (molecular formula C₈H₈N₂O₄, MW 196.16 g/mol), this compound serves as a versatile chiral building block in medicinal chemistry and as a pharmacophore-bearing scaffold for enzyme inhibitor development . Its meta-nitro substitution pattern confers distinct electronic and steric properties that differentiate it from ortho- and para-nitrophenylglycine analogs, directly impacting target binding affinity and synthetic utility in applications ranging from carbonic anhydrase inhibition to aminopeptidase N modulation [2].

Why 2-Amino-2-(3-nitrophenyl)acetic Acid Cannot Be Interchanged with Other Nitrophenylglycine Analogs


Generic substitution among nitrophenylglycine isomers is scientifically invalid due to the profound impact of nitro group positional isomerism on biological activity. The meta-nitro (3-nitrophenyl) configuration in CAS 30077-08-8 produces distinct electronic distribution, hydrogen-bonding capacity, and steric presentation at the enzyme active site relative to ortho- and para-substituted analogs [1]. Quantitative evidence demonstrates that this positional difference translates into orders-of-magnitude variation in target binding affinities—for instance, the meta-nitro isomer exhibits over 150-fold greater PARP1 inhibition potency compared to its para-nitro counterpart [2]. Similarly, m-nitrophenylglycine demonstrates Ki values in the low nanomolar range against human carbonic anhydrase II, whereas the o-nitrophenylglycine derivative exhibits dramatically weaker binding with Ki values in the millimolar range [3]. These differences are not incremental but categorical, meaning that substitution with an incorrect isomer will fundamentally alter or abolish the intended biological activity, leading to failed assays, irreproducible results, and wasted research resources [4].

Quantitative Differentiation Evidence for 2-Amino-2-(3-nitrophenyl)acetic Acid (CAS 30077-08-8) vs. Closest Analogs


Meta-Nitro Substitution Confers 156-Fold Superior PARP1 Inhibitory Potency Relative to Para-Nitro Isomer

The meta-nitrophenyl substitution pattern (3-nitro position) provides a 156-fold enhancement in PARP1 inhibitory potency compared to the para-nitrophenyl (4-nitro) substitution pattern when incorporated into structurally matched inhibitor scaffolds [1]. This differentiation stems from the precise spatial orientation required for optimal interaction with the PARP1 catalytic domain, where the meta-nitro configuration enables favorable π-stacking and hydrogen-bonding geometry that the para isomer cannot achieve [2].

PARP1 inhibition nitrophenyl positional isomerism anticancer drug discovery

Meta-Nitrophenylglycine Derivative Demonstrates Low-Nanomolar Affinity (Ki = 6.30 nM) for Human Carbonic Anhydrase II vs. Ortho-Nitrophenylglycine Millimolar Binding

Derivatives incorporating the 3-nitrophenylglycine (meta-nitro) scaffold exhibit potent, low-nanomolar binding affinity for human carbonic anhydrase II (CA2) with a reported Ki of 6.30 nM [1]. In contrast, the ortho-nitrophenylglycine (2-nitro) derivative, when evaluated as a photolabile caging group for CA2 inhibitors, demonstrates substantially weaker binding with Ki values in the millimolar range (approximately 1.05 mM) under comparable assay conditions [2]. This represents a >166,000-fold difference in binding affinity driven solely by the positional isomerism of the nitro group on the phenyl ring [3].

carbonic anhydrase II nitrophenylglycine scaffold enzyme inhibition

Comparative Antimicrobial Activity Profiling: All Nitrophenylglycine Isomers Exhibit Similarly Limited Antibiotic Spectrum

In a systematic comparative study evaluating the antimicrobial potential of nitrophenylglycine positional isomers, the ortho-, meta-, and para-nitrophenylglycines and their corresponding esters were assessed against a panel of microorganisms [1]. All three isomers—including 2-amino-2-(3-nitrophenyl)acetic acid (meta) and its 2-nitro and 4-nitro analogs—exhibited 'rather limited activity' against the tested microbial strains, with no isomer demonstrating meaningful differentiation in antibacterial or antifungal potency [2]. This finding establishes a class-wide characteristic: the nitrophenylglycine scaffold in its unmodified amino acid form is not an intrinsically potent antimicrobial agent, regardless of nitro group position.

antimicrobial activity nitrophenylglycine structure-activity relationship

Aminopeptidase N (APN) Inhibition: Meta-Nitrophenyl-Containing Inhibitor Shows IC50 = 30 nM in Porcine APN Assay

A structurally defined inhibitor incorporating the 2-amino-2-(3-nitrophenyl)acetic acid pharmacophore demonstrates potent inhibition of aminopeptidase N (APN/CD13) with an IC50 value of 30 nM in porcine kidney microsome assays [1]. The meta-nitrophenyl moiety contributes to the inhibitor's binding through specific interactions with the APN active site zinc ion and surrounding hydrophobic pocket. Notably, the same compound shows complete selectivity against histone deacetylases HDAC1/HDAC2 (IC50 > 100,000 nM), indicating that the 3-nitrophenylglycine scaffold confers target selectivity when properly incorporated into a designed inhibitor framework [2].

aminopeptidase N APN inhibition metalloprotease inhibitor

Bovine Carbonic Anhydrase II Inhibition: Meta-Nitrophenylglycine Scaffold Achieves IC50 = 52 nM

An inhibitor derived from the meta-nitrophenylglycine scaffold demonstrates consistent carbonic anhydrase II inhibition across species, with an IC50 of 52 nM against bovine erythrocyte CA2 [1]. This value aligns closely with the human CA2 affinity data (Ki = 6.30 nM), confirming that the meta-nitro substitution pattern provides robust and cross-species CA2 inhibitory activity [2]. The assay utilized the standard p-nitrophenyl acetate esterase method, enabling direct cross-comparison with other CA2 inhibitors reported in the literature.

bovine carbonic anhydrase II esterase assay nitrophenyl pharmacophore

Optimized Application Scenarios for 2-Amino-2-(3-nitrophenyl)acetic Acid (CAS 30077-08-8) Based on Quantitative Evidence


PARP1-Targeted Anticancer Drug Discovery: Leveraging the 156-Fold Meta-Nitro Advantage

Procure 2-amino-2-(3-nitrophenyl)acetic acid as the chiral core scaffold for designing potent PARP1 inhibitors in oncology programs [1]. The meta-nitro substitution pattern provides a 156-fold potency advantage (IC50 = 50 nM) over the para-nitro isomer (IC50 = 7,800 nM), making the correct positional isomer essential for achieving the nanomolar-range PARP1 inhibition required for therapeutic lead development in BRCA-mutant cancers and other PARP inhibitor-sensitive tumor types [2]. This scaffold is particularly valuable for medicinal chemistry teams developing next-generation PARP1-selective inhibitors with improved therapeutic windows relative to first-generation dual PARP1/PARP2 inhibitors.

Carbonic Anhydrase II Inhibitor Development for Glaucoma, Epilepsy, and Cancer Therapeutics

Source CAS 30077-08-8 for constructing tight-binding carbonic anhydrase II (CA2) inhibitors with demonstrated low-nanomolar affinity (human CA2 Ki = 6.30 nM; bovine CA2 IC50 = 52 nM) [1]. The meta-nitro configuration is critical—ortho-nitrophenylglycine derivatives show >166,000-fold weaker binding (Ki ≈ 1.05 mM) and serve an entirely different application as photolabile caging groups rather than potent enzyme inhibitors [2]. The meta-nitro scaffold enables CA2-targeted therapeutic programs across multiple indications where CA2 inhibition is clinically validated, including intraocular pressure reduction in glaucoma, seizure control in epilepsy, and tumor microenvironment modulation in hypoxic cancers [3].

Aminopeptidase N (APN/CD13) Selective Inhibitor Synthesis for Oncology and Inflammation

Utilize 2-amino-2-(3-nitrophenyl)acetic acid as a validated pharmacophore for developing selective aminopeptidase N inhibitors with demonstrated potency in the low-nanomolar range (porcine APN IC50 = 30 nM) [1]. The meta-nitrophenylglycine scaffold, when properly incorporated into a designed inhibitor framework, confers >3,300-fold selectivity over off-target HDAC1/HDAC2 enzymes (IC50 > 100,000 nM) [2]. This selectivity profile supports APN-targeted drug discovery efforts in oncology (targeting tumor angiogenesis and metastasis via CD13 inhibition) and inflammatory disease modulation, where APN's role in peptide hormone processing and immune cell function is therapeutically relevant [3].

Chiral Building Block for Herbicide Discovery via AHAS-Targeted N-Nitrophenyl Derivatives

Deploy 2-amino-2-(3-nitrophenyl)acetic acid as a versatile chiral intermediate for synthesizing N-nitrophenyl derivatives targeting acetohydroxyacid synthase (AHAS) in herbicide development programs [1]. Structure-activity relationship studies demonstrate that precise spatial orientation of the nitrophenyl moiety—governed by the orthogonal bend at the N-nitro amide group and the planar arrangement of the adjacent phenyl ring—is a critical determinant of AHAS inhibitory activity and herbicidal efficacy [2]. The meta-nitro substitution pattern on the amino acid scaffold provides optimal geometry for accessing the type-B compound class, which exhibits IC50 values of 25-177 μM against AHAS enzyme and EC50 values as low as 5.0 mg/L against Sorghum sudanense [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-2-(3-nitrophenyl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.